REACTION_SMILES
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[CH2:1]([O:3][C:4](=[O:2])[c:6]1[n:7][n:8](-[c:29]2[cH:30][cH:31][c:32]([O:35][CH3:36])[cH:33][cH:34]2)[c:9]2[c:14]1[CH2:13][CH2:12][N:11]([c:15]1[cH:16][cH:17][c:18]([N:21]3[C:22](=[O:27])[CH2:23][CH2:24][CH2:25][CH2:26]3)[cH:19][cH:20]1)[C:10]2=[O:28])[CH3:5].[CH3:46][OH:47].[CH:37](=[O:38])[NH2:39].[O:41]=[CH:42][N:43]([CH3:44])[CH3:45].[OH2:40]>>[O:3]=[C:4]([c:6]1[n:7][n:8](-[c:29]2[cH:30][cH:31][c:32]([O:35][CH3:36])[cH:33][cH:34]2)[c:9]2[c:14]1[CH2:13][CH2:12][N:11]([c:15]1[cH:16][cH:17][c:18]([N:21]3[C:22](=[O:27])[CH2:23][CH2:24][CH2:25][CH2:26]3)[cH:19][cH:20]1)[C:10]2=[O:28])[NH2:39]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1nn(-c2ccc(OC)cc2)c2c1CCN(c1ccc(N3CCCCC3=O)cc1)C2=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COc1ccc(-n2nc(C(N)=O)c3c2C(=O)N(c2ccc(N4CCCCC4=O)cc2)CC3)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |